molecular formula C6H5NO3S2 B8536129 Cyanomethyl thiophene-2-sulfonate CAS No. 37642-14-1

Cyanomethyl thiophene-2-sulfonate

Cat. No. B8536129
M. Wt: 203.2 g/mol
InChI Key: TUSZYAIAUXFKKC-UHFFFAOYSA-N
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Patent
US04029809

Procedure details

Method of preparation: Glycolonitrile is reacted with 2-thiophenesulfonyl chloride using the procedure as described in the previous example, with 2 hours of reaction at 0° C., followed by three hours at room temperature. The reaction mixture separates into two layers; the bottom dark layer is isolated and dissolved in diethyl ether, the solution washed with weak caustic solution and cold water, and the solvent is stripped off under reduced pressure to give the product (in 79% conversion), a green oily liquid, nD24.5 1.535.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH2:2][OH:3].[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10](Cl)(=[O:12])=[O:11]>C(OCC)C>[S:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[S:10]([O:3][CH2:2][C:1]#[N:4])(=[O:12])=[O:11]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CO)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)S(=O)(=O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Method of preparation
CUSTOM
Type
CUSTOM
Details
as described in the previous example, with 2 hours of reaction at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the bottom dark layer is isolated
WASH
Type
WASH
Details
the solution washed with weak caustic solution and cold water
CUSTOM
Type
CUSTOM
Details
to give the product (in 79% conversion)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
S1C(=CC=C1)S(=O)(=O)OCC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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